2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(2-chloro-4-fluorophenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O/c11-9-5-7(12)1-2-10(9)15-6-8(3-4-16)13-14-15/h1-2,5-6,16H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFRSJHIXPHHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Chloro-Fluoro Phenyl Group: The phenyl group with chlorine and fluorine substituents can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Ethanol Group: The ethanol group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the ethanol group to aldehydes or carboxylic acids.
Reduction: Reduction reactions can reduce the triazole ring or the phenyl group.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids, and ketones.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Halogenated compounds and azides.
Scientific Research Applications
2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Analysis:
- Halogen Effects: The target compound’s 2-Cl,4-F substitution may offer better lipophilicity than 4-Cl () or 2,4-F () analogs, balancing cell permeability and target affinity.
- Triazole Linkage: Unlike 1H-1,2,4-triazole derivatives (), the 1,2,3-triazole core in the target compound enables distinct π-π stacking and metal-binding interactions .
Anticancer Potential:
- Quinoxaline-Triazole Hybrids (): IC50 values of 45.1–78.9 µM against A549 cells, suggesting triazole’s role in cytotoxicity .
- Quinoline-Triazole Derivatives (): Moderate activity against cancer cell lines, highlighting the importance of aromatic substituents .
The target compound’s chloro-fluorophenyl group may enhance DNA intercalation or kinase inhibition, though specific data is lacking.
Biological Activity
The compound 2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C10H9ClF N3O. The presence of the triazole ring and the chloro-fluorophenyl moiety suggests potential interactions with various biological targets.
Mechanisms of Biological Activity
Research indicates that triazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Triazoles have shown effectiveness against various bacterial strains. Studies have demonstrated that modifications in substituents on the triazole ring can enhance antibacterial potency .
- Anti-inflammatory Effects : Triazole derivatives can modulate inflammatory pathways. For instance, compounds similar to this compound have been reported to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures .
Biological Activity Data
A summary of the biological activities associated with this compound and its analogs is presented in Table 1.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various triazole derivatives, including those structurally similar to this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of specific substituents was correlated with enhanced activity .
Study 2: Anti-inflammatory Mechanisms
In vitro studies assessed the anti-inflammatory effects of triazole derivatives on PBMC cultures. The results showed that certain derivatives could significantly reduce cytokine release compared to control groups treated with standard anti-inflammatory drugs like ibuprofen. This suggests a potential for these compounds in treating inflammatory diseases .
Study 3: Anticancer Potential
Research has indicated that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Compounds with similar structures have shown promise as novel anticancer agents .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol?
Methodological Answer:
The synthesis can be achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between 2-chloro-4-fluoroazidobenzene and propargyl alcohol derivatives. For example:
- Step 1: Prepare 2-chloro-4-fluoroaniline derivative, then diazotize and substitute with NaN₃ to form the azide.
- Step 2: React with propargyl alcohol under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 mixture of H₂O and tert-butanol at 60°C for 12 hours.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the triazole product. Alternative routes include Friedel-Crafts acylation for precursor synthesis .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., triazole proton at δ 8.1–8.3 ppm, hydroxyl proton at δ 4.8–5.2 ppm).
- IR Spectroscopy: O–H stretch (3200–3400 cm⁻¹) and triazole C–N stretches (1450–1600 cm⁻¹).
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···N triazole motifs) .
- HPLC-MS: Quantify purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 268–272) .
Basic: What safety protocols are essential during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for reactions involving volatile intermediates (e.g., azides).
- Toxicity Mitigation: The compound may exhibit acute oral/dermal toxicity (Category 4, GHS). Avoid inhalation; use closed systems for powder transfer .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-compatible containers due to chloro/fluoro substituents .
Advanced: How can structure-activity relationship (SAR) studies elucidate its antifungal mechanisms?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified halogens (e.g., replacing Cl with Br) or triazole positions. Compare minimal inhibitory concentrations (MICs) against Candida albicans or Aspergillus fumigatus.
- Enzymatic Assays: Test inhibition of fungal CYP51 (lanosterol 14α-demethylase) via UV-Vis spectroscopy with ketoconazole as a positive control.
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions between the triazole moiety and heme cofactor in CYP51 .
Advanced: How should researchers design experiments to assess environmental persistence and degradation pathways?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS; identify products (e.g., dehalogenated triazoles).
- Photolysis: Expose to UV light (λ = 254–365 nm) in aqueous/organic media. Use actinometry to quantify quantum yields.
- Soil Microcosms: Analyze aerobic/anaerobic biodegradation in OECD 307-compliant systems. Track metabolites via high-resolution mass spectrometry (HRMS) .
Advanced: How can computational methods optimize its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to predict logP (target <3), aqueous solubility, and cytochrome P450 inhibition.
- Metabolite Simulation: Employ Xenosite or GLORYx to identify potential Phase I/II metabolites (e.g., hydroxylation at the ethanol moiety).
- Free Energy Perturbation (FEP): Model binding affinity improvements by simulating substituent changes in CYP2C9/2D6 isoforms .
Advanced: How to resolve contradictions in spectral data or bioassay results?
Methodological Answer:
- Spectral Discrepancies: Re-examine NMR coupling constants (e.g., J values for aromatic protons) to confirm regiochemistry. Cross-validate with 2D-COSY or NOESY.
- Bioassay Variability: Standardize fungal inoculum size (e.g., 1×10⁵ CFU/mL) and use CLSI M38-A2 guidelines. Replicate assays with internal controls (e.g., fluconazole) .
Advanced: What methodologies validate its stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Quantify degradation via UPLC-PDA at 0, 2, 6, and 24 hours.
- Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced: How to integrate this compound into a theoretical framework for drug discovery?
Methodological Answer:
- Hypothesis-Driven Design: Link its triazole-ethanol scaffold to known pharmacophores targeting fungal ergosterol biosynthesis.
- Systems Pharmacology: Map interactions with fungal proteomes using STRING or KEGG databases to identify off-target effects .
Advanced: What experimental designs minimize ecological risks in field applications?
Methodological Answer:
- Microcosm Studies: Evaluate acute toxicity to Daphnia magna (OECD 202) and Vibrio fischeri (ISO 11348-3). Calculate EC₅₀ values.
- Field Trials: Apply in randomized block designs with split plots to assess soil residual levels and non-target organism impacts (e.g., earthworm mortality) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
